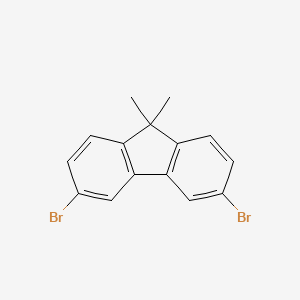

3,6-Dibromo-9,9-dimethyl fluorene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12Br2 |

|---|---|

Molecular Weight |

352.06 g/mol |

IUPAC Name |

3,6-dibromo-9,9-dimethylfluorene |

InChI |

InChI=1S/C15H12Br2/c1-15(2)13-5-3-9(16)7-11(13)12-8-10(17)4-6-14(12)15/h3-8H,1-2H3 |

InChI Key |

WDNWGRMGIZVOEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dibromo 9,9 Dimethyl Fluorene

Classical Synthetic Routes and Historical Context

The traditional preparation of 3,6-Dibromo-9,9-dimethylfluorene is a multi-step process, often commencing from readily available fluorene (B118485) derivatives. These classical routes, while foundational, typically involve sequential reactions to introduce the necessary functional groups.

Multi-step Syntheses from Precursors

The synthesis often begins with the bromination of the fluorene backbone, followed by oxidation and subsequent alkylation. Key precursors in these pathways include Phenanthrene-9,10-dione, 3,6-Dibromo-fluoren-9-one, and 3,6-Dibromo-9H-fluorene.

One established route involves the oxidative cleavage of 3,6-dibromophenanthrene-9,10-dione. In a typical procedure, the dione (B5365651) is treated with potassium hydroxide (B78521) and potassium permanganate (B83412) in water at elevated temperatures (around 130 °C) to yield 3,6-Dibromo-fluoren-9-one. chemicalbook.com This intermediate is a crucial stepping stone towards the final product.

Alternatively, 3,6-Dibromo-9H-fluorene can serve as a direct precursor for methylation. The synthesis of this starting material can be achieved through various bromination techniques of 9H-fluorene.

Reduction Protocols

A critical step in some synthetic sequences is the reduction of the carbonyl group at the C9 position of 3,6-Dibromo-fluoren-9-one to a methylene (B1212753) group. The Wolff-Kishner reduction is a historically significant method for this transformation. lscollege.ac.inyoutube.comlibretexts.orgorganic-chemistry.org This reaction typically involves the formation of a hydrazone by reacting the ketone with hydrazine, followed by treatment with a strong base at high temperatures. lscollege.ac.inyoutube.comlibretexts.org The driving force of the reaction is the evolution of nitrogen gas, leading to the formation of the corresponding alkane. youtube.com While effective, the harsh basic conditions of the classical Wolff-Kishner reduction can be a limitation for substrates with base-sensitive functional groups. lscollege.ac.in

Methylation Strategies

The final and defining step in the synthesis is the introduction of two methyl groups at the C9 position. A common and effective method involves the use of a strong base and a methylating agent. For instance, 3,6-Dibromo-9H-fluorene can be deprotonated at the C9 position using a strong base like potassium tert-butoxide (KOtBu). chemicalbook.com The resulting carbanion then readily reacts with an electrophilic methyl source, such as methyl iodide (CH3I), to yield the desired 3,6-Dibromo-9,9-dimethylfluorene. chemicalbook.com This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com

| Precursor | Reagents | Product | Yield (%) | Reference |

| 3,6-Dibromophenanthrene-9,10-dione | 1. KOH, KMnO4, H2O | 3,6-Dibromo-fluoren-9-one | 88 | chemicalbook.com |

| 3-Bromo-9H-fluorene | 1. NaOtBu, DMSO; 2. CH3I | 3-Bromo-9,9-dimethylfluorene | 96 | chemicalbook.com |

| 2-Bromofluorene | 1. KOH, DMSO; 2. CH3I | 9,9-Dimethyl-2-bromofluorene | - | google.com |

Advanced and High-Efficiency Synthetic Approaches

In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and higher-yielding synthetic methods. These advanced approaches often leverage modern technologies and optimized reaction conditions.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jksus.orgscholarsresearchlibrary.comnih.gov The application of microwave irradiation can be particularly advantageous in the synthesis of fluorene derivatives. nih.gov For instance, cross-coupling reactions, which are often employed in the synthesis of more complex fluorene-based structures, can be significantly enhanced under microwave conditions. nih.gov This technology offers a greener and more efficient alternative for various steps in the synthesis of 3,6-Dibromo-9,9-dimethylfluorene and its derivatives.

Optimized Reaction Conditions for Enhanced Yield and Selectivity

Beyond the use of advanced technologies, meticulous optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product. This includes the careful selection of solvents, bases, and methylating agents, as well as precise control over reaction temperature and time.

| Method | Key Features | Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, controlled temperature and pressure | Faster reaction times, higher yields, improved selectivity, greener chemistry jksus.orgscholarsresearchlibrary.comnih.gov |

| Optimized Reaction Conditions | Use of alternative reagents (e.g., dimethyl carbonate), solvent screening, phase-transfer catalysis | Increased safety, improved yield and selectivity, easier purification google.comorgsyn.org |

Regioselective Functionalization and Derivatization Strategies

The utility of 3,6-dibromo-9,9-dimethylfluorene lies in the ability to selectively transform its carbon-bromine bonds into new carbon-carbon or carbon-nitrogen bonds. This section explores the key synthetic transformations that enable the derivatization of this versatile platform.

Halogenation Procedures and Challenges

The synthesis of 3,6-dibromo-9,9-dimethylfluorene itself presents a regioselectivity challenge. Direct bromination of 9,9-dimethylfluorene typically leads to substitution at the more electron-rich 2 and 7 positions. Therefore, indirect methods are often employed.

One successful route involves the regioselective bromination of phenanthrene-9,10-dione to yield 3,6-dibromophenanthrene-9,10-dione. researchgate.net This is followed by a ring contraction and decarboxylation to form 3,6-dibromofluorenone, which is then reduced and subsequently methylated at the C9 position to yield the target compound, 3,6-dibromo-9,9-dimethylfluorene. researchgate.netpsu.edu

A significant challenge in fluorene chemistry is the difficulty in direct functionalization of the 3 and 6 positions when the 2 and 7 positions are already substituted. For instance, attempts to directly brominate 2,7-dibromo-9,9-dimethylfluorene (B1315444) to introduce bromine atoms at the 3 and 6 positions have been reported to be unsuccessful. researchgate.net This highlights the necessity of building the desired 3,6-dibromo substitution pattern from a suitable precursor rather than through direct functionalization of other commercially available dibromofluorene isomers.

Cross-Coupling Reactions Utilizing Bromine Substituents

The bromine atoms on the 3,6-dibromo-9,9-dimethylfluorene backbone are ideal leaving groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. psu.edu This reaction is particularly valuable for synthesizing polyolefins, styrenes, and substituted biphenyls. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid or ester and subsequent reductive elimination to yield the coupled product.

While specific examples detailing the Suzuki-Miyaura coupling of 3,6-dibromo-9,9-dimethylfluorene are not extensively documented in readily available literature, the reaction is a standard method for the arylation of dibromofluorenes in general. For instance, the Suzuki cross-coupling of a related compound, dimethyl 2,7-dibromo-9,9-dimethylfluorene-3,6-dicarboxylate, with 9,9-dimethylfluorene-2-boronic acid has been reported, employing Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a THF/water solvent system. psu.edu This demonstrates the applicability of the Suzuki reaction to functionalized dibromofluorene systems.

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed to functionalize the C-Br bonds of 3,6-dibromo-9,9-dimethylfluorene.

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes. google.com The reaction typically proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. google.com

The Sonogashira coupling is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. patbase.com This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes under mild conditions. patbase.com

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a C-C bond. researchgate.net Organozinc reagents are more reactive than their organoboron or organotin counterparts, often leading to faster reactions. researchgate.net

Lithiation and Subsequent Electrophilic Quenching Reactions

An alternative strategy for functionalizing 3,6-dibromo-9,9-dimethylfluorene involves a two-fold lithiation using a strong base like n-butyllithium. This generates a highly reactive dilithio intermediate which can then be quenched with various electrophiles.

In a reported example, 3,6-dibromo-9,9-dimethylfluorene was dissolved in dry THF and cooled to -78°C. psu.edu The addition of n-butyllithium resulted in the formation of the dilithiated species. Subsequent reaction with chloromethyl methyl ether (MOM-Cl) as the electrophile yielded the corresponding 3,6-bis(methoxymethyl)-9,9-dimethylfluorene in 75% yield. researchgate.netpsu.edu It was noted that other electrophiles, such as dimethyl carbonate or acetone, resulted in lower yields in this specific transformation. researchgate.net

Palladium-Catalyzed C-N Cross-Coupling

The formation of carbon-nitrogen bonds is another crucial transformation for creating functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a premier method for this purpose. sigmaaldrich.com This reaction is widely used for the synthesis of aryl amines and has seen broad application in the preparation of pharmaceuticals and organic electronic materials. sigmaaldrich.com

A patent has described the use of a Buchwald-Hartwig coupling for the synthesis of a 3,6-disubstituted fluorene derivative, achieving a 51% yield of 3,6-dibromo-9,9-dimethylfluorene with high purity. sigmaaldrich.com This indicates the viability of this reaction for creating amine-functionalized derivatives from the dibromo precursor. The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base.

Role of 3,6 Dibromo 9,9 Dimethyl Fluorene As a Key Building Block in Advanced Molecular Architectures

Application in Supramolecular Chemistry and Host-Guest Systems

The 3,6-dibromo-9,9-dimethylfluorene scaffold provides a geometrically well-defined and rigid spacer, which is essential for the preorganization of receptor sites in host-guest chemistry. This has been effectively exploited in the creation of sophisticated receptors for various guest molecules.

The fluorene (B118485) unit is a popular choice for the central spacer in molecular tweezers, which are host molecules with two recognition sites ("pincers") connected by a spacer. 3,6-Dibromo-9,9-dimethylfluorene serves as a key starting material for tweezers designed for fullerene (C60 and C70) recognition. umich.eduiitk.ac.in In a typical synthetic approach, the dibrominated fluorene is converted into a diboronate ester via a Miyaura borylation reaction. This intermediate can then be coupled with concave, bowl-shaped aromatic molecules like corannulene (B50411), which act as the "pincers" for the fullerene guest. umich.edu The 9,9-dimethylfluorene unit acts as a rigid tether, holding the two corannulene units at an optimal distance to create a binding cavity that complements the size and shape of fullerenes. umich.eduacs.org This pre-organization is crucial for achieving effective π-π stacking interactions between the host's concave surfaces and the guest's convex surface, leading to stable host-guest complexes. iitk.ac.in20.210.105

The design of these receptors can be finely tuned. For instance, different groups can be grafted onto the fluorene tether to modulate the electronic properties and, consequently, the binding affinity of the tweezer for fullerenes like C60 and C70. umich.edu

Table 1: Examples of Molecular Tweezer Components Based on Fluorene Scaffolds

| Tweezer Component | Role of Fluorene Derivative | Target Guest | Key Interaction |

| Corannulene Pincers | 3,6-disubstituted 9,9-dimethylfluorene acts as a rigid spacer connecting two corannulene units. umich.edu | C60, C70 Fullerenes umich.eduacs.org | Concave-convex π-π stacking iitk.ac.in |

| Bipyridine-Corannulene | Fluorene-like scaffolds can be part of more complex, switchable tweezer systems. acs.org20.210.105 | Fullerenes acs.org20.210.105 | Metal coordination-induced conformational change acs.org |

Corannulene, a fragment of buckminsterfullerene (B74262), is an ideal recognition motif for fullerenes due to its complementary curved surface. iitk.ac.inresearchgate.net However, a single corannulene unit often exhibits weak binding. To enhance interaction strength, multiple corannulene units are incorporated into a single molecular scaffold. umich.eduresearchgate.net 3,6-Dibromo-9,9-dimethylfluorene is instrumental in constructing these multivalent hosts.

The synthesis of these scaffolds typically involves a Suzuki-Miyaura cross-coupling reaction. umich.edu A common precursor route starts with the dibromination of phenanthrene-9,10-dione to furnish 3,6-dibromo-fluoren-9-one. This ketone is then reduced and subsequently dimethylated to yield the 3,6-Dibromo-9,9-dimethylfluorene framework, which is then elaborated into the final tweezer structure bearing two corannulene units. umich.edu This synthetic strategy allows for the precise placement of the corannulene bowls, creating a well-defined cavity for encapsulating fullerene guests. umich.eduresearchgate.net

The flexibility and structural dynamics of molecular receptors play a significant role in their binding capabilities. The fluorene-based tether in molecular tweezers allows for a degree of conformational adjustment upon guest binding, a phenomenon known as "induced fit." umich.edu This adaptability can be crucial for accommodating different fullerene sizes (e.g., C60 vs. C70) and optimizing the supramolecular interactions within the host-guest complex.

Integration into Conjugated Polymer and Oligomer Systems

In polymer chemistry, 3,6-Dibromo-9,9-dimethylfluorene is a valuable monomer for synthesizing conjugated polymers and oligomers with tailored optoelectronic properties. The bromine atoms serve as reactive sites for polymerization reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to build up the polymer backbone.

Fluorene-based polymers and oligomers are renowned for their high photoluminescence quantum yields, good thermal stability, and strong blue emission, making them prime candidates for organic light-emitting diodes (OLEDs). umich.edumdpi.com The 3,6-linkage in polymers derived from 3,6-Dibromo-9,9-dimethylfluorene offers a distinct advantage over the more common 2,7-linkage. This connectivity pattern effectively interrupts the π-conjugation along the polymer backbone, which raises the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and widens the bandgap. acs.org

This confinement of the conjugation length is a deliberate design strategy to achieve stable, deep-blue emission and to create materials with high triplet energies. acs.org High triplet energy is particularly crucial for host materials in phosphorescent OLEDs (PhOLEDs), as it allows for efficient energy transfer to green or red phosphorescent guest emitters without quenching. acs.org For example, copolymers synthesized through Suzuki coupling of 3,6-disubstituted fluorene monomers with tetraphenylsilane (B94826) units have been shown to be effective host materials for green-emitting phosphors in solution-processable OLEDs. acs.org These polymers exhibit high glass transition temperatures and high triplet energies (E_T = 2.60 eV), demonstrating the utility of the 3,6-fluorene linkage. acs.org

Table 2: Properties of Polymers/Oligomers Derived from Fluorene Monomers

| Polymer/Oligomer Type | Linkage | Key Property | Application |

| Poly(3,6-fluorene-co-tetraphenylsilane) | 3,6-linkage | High triplet energy (2.60 eV), confined conjugation acs.org | Host material for green PhOLEDs acs.org |

| Oligofluorenyls with end-caps | 2,7-linkage | High photoluminescent quantum yield (59-64%), pure blue emission umich.edu | Emitter in blue OLEDs umich.edu |

| Poly(2,7-fluorene) derivatives | 2,7-linkage | High quantum yields (up to 0.87), blue emission (~410 nm) 20.210.105 | Blue-light-emitting devices 20.210.105 |

For applications requiring precise color purity, such as deep-blue OLEDs, well-defined, shorter-chain polymers or oligomers are often superior to high molecular weight polymers, which can suffer from long-wavelength emission due to aggregation or excimer formation. 20.210.105 While the specific acronym "LOPP" is not widely used in the literature, the synthesis of monodisperse, low-oligomerized, or "oligo(fluorene)"-based phenylene polymers is a well-established strategy. umich.edu20.210.105

3,6-Dibromo-9,9-dimethylfluorene can be used as a monomer in step-growth polymerization reactions like Suzuki coupling to create these oligomeric structures. By controlling the stoichiometry of the reacting monomers or using end-capping agents, the chain length can be limited. These oligomers possess an extended π-conjugated system, but one that is deliberately confined to a specific length to achieve desired optical properties, such as a specific emission wavelength. acs.org Research on monodisperse oligo(fluorene)s has shown that controlling the chain length is critical for achieving highly polarized and efficient deep-blue emission in OLEDs. 20.210.105 Copolymers based on 3,6-fluorene linkages inherently create a shortened effective conjugation length, making them suitable for producing materials that behave like oligomers even within a long polymer chain. acs.org

Development of Corannulene-Containing Polymers via Post-Polymerization Modification

The integration of "buckybowls" like corannulene into polymer chains is of significant interest for applications in electronics and host-guest chemistry. Corannulene, a bowl-shaped fragment of buckminsterfullerene (C₆₀), imparts unique recognition and electronic properties to macromolecular structures. A powerful and versatile method for creating such polymers is through post-polymerization modification. rsc.orgntu.edu.sg

This strategy involves first synthesizing a polymer backbone with reactive functional groups and then subsequently attaching the desired moiety—in this case, corannulene—to this pre-existing chain. This approach offers advantages over the direct polymerization of corannulene-containing monomers, which can be synthetically challenging and exhibit difficult polymerization kinetics. ntu.edu.sg

A prominent example of this strategy utilizes a reactive scaffold polymer, such as poly(glycidyl methacrylate) (PGMA). The epoxide side-chains of PGMA are susceptible to nucleophilic ring-opening reactions. rsc.orgntu.edu.sg Researchers have successfully grafted mercaptocorannulene onto the PGMA backbone through this reaction. The process is outlined in the table below.

Table 1: Post-Polymerization Modification for Corannulene Polymer Synthesis rsc.orgntu.edu.sg

| Step | Description | Reactants | Resulting Functional Group |

|---|---|---|---|

| 1 | Polymer Synthesis | Glycidyl methacrylate | Poly(glycidyl methacrylate) (PGMA) with epoxide side-chains |

| 2 | Grafting | PGMA, Mercaptocorannulene | Corannulene units attached via a thioether linkage, generating a secondary hydroxyl group |

This method allows for precise control over the degree of functionalization by adjusting the stoichiometry of the reactants. ntu.edu.sg While this specific example starts with PGMA, the principle is broadly applicable. Polyfluorenes, polymers synthesized from fluorene derivatives, are known to be amenable to various post-polymerization modifications. researchgate.netmdpi.com Therefore, a polymer synthesized from 3,6-Dibromo-9,9-dimethylfluorene could potentially be functionalized with other groups that would then allow for the subsequent attachment of corannulene, representing a viable pathway to new functional materials.

Contributions to Mechanically Interlocked Molecular Systems

Precursor for Molecular Machines and Rotary Motors

Mechanically interlocked molecular systems, such as catenanes and rotaxanes, are the foundation for the development of artificial molecular machines and motors. These nanoscale devices operate through the controlled motion of their component parts. The synthesis of these complex architectures requires rigid, well-defined building blocks to serve as stators, rotors, or axles.

While direct evidence of 3,6-Dibromo-9,9-dimethylfluorene being a component in a functioning synthetic rotary motor is not prominent, its structural characteristics make it an ideal precursor for the rigid scaffolds that are essential components of such systems. rug.nl The fluorene unit provides a planar, aromatic platform that can be incorporated into more complex structures like molecular tweezers, which are a form of host-guest system that can be a precursor to mechanically interlocked molecules. researchgate.net

The synthesis of these scaffolds often begins with the functionalization of a core aromatic unit. The synthetic pathway to 3,6-Dibromo-9,9-dimethylfluorene itself highlights the step-wise construction of complex molecules.

Table 2: Synthesis of 3,6-Dibromo-9,9-dimethylfluorene Precursor chemicalbook.com

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Phenanthrene-9,10-dione | Bromine, Dibenzoyl peroxide, Nitrobenzene | 3,6-Dibromophenanthrene-9,10-dione |

| 2 | 3,6-Dibromophenanthrene-9,10-dione | KOH, KMnO₄ | 3,6-Dibromofluorenone |

| 3 | 3,6-Dibromofluorenone | Hydrazine (Wolff-Kishner reduction) | 3,6-Dibromofluorene |

This resulting dibrominated compound serves as a versatile building block. The bromine atoms can be converted to other functional groups or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to connect to other molecular fragments, building the larger, rigid structures required for molecular machinery. For instance, it can be used to construct molecular tweezers designed to bind fullerenes, where the fluorene unit acts as a rigid spacer between two binding "arms." researchgate.net This precise spatial arrangement is critical for the function of more advanced systems like switches or motors.

Utilization in Advanced Carbon-Rich Materials

Building Block for Superhelicenes and Extended Aromatic Systems

Helicenes are polycyclic aromatic compounds in which benzene (B151609) rings or other aromatics are angularly fused to give chiral, helical structures. "Superhelicenes" are a more complex class of these molecules, often featuring larger planar aromatic systems fused with a helical motif. These molecules are of great interest for their unique chiroptical properties and potential in materials science.

The synthesis of these sophisticated, carbon-rich architectures relies on a modular approach, using well-defined building blocks that can be coupled and then cyclized. 3,6-Dibromo-9,9-dimethylfluorene is a key precursor in the construction of such extended aromatic systems. Its dibromo functionality allows for participation in double coupling reactions, extending the aromatic system in a controlled manner.

A general strategy for synthesizing superhelicenes involves a sequence of reactions, as detailed below, starting from dibromo-aromatic precursors like 3,6-dibromo-9,9-dimethylfluorene.

Table 3: General Synthetic Route to Superhelicenes

| Step | Reaction Type | Description | Intermediate/Product |

|---|---|---|---|

| 1 | Double Sonogashira Coupling | The dibromo-fluorene precursor is coupled with a terminal alkyne (e.g., 4-tert-butylphenylacetylene) using a palladium catalyst. | A fluorene core with two extended alkyne arms. |

| 2 | Diels-Alder Reaction | The product from Step 1 reacts with a diene (e.g., tetraphenylcyclopentadienone) at high temperature. | A large, non-planar polycyclic aromatic system. |

The fluorene unit, with its 9,9-dimethyl substitution, is crucial in this process. It not only provides a rigid, planar core to build upon but also ensures that the final superhelicene product has good solubility, which is often a major challenge with large, planar aromatic molecules. By varying the nature of the initial dibromo-aromatic building block, a diverse family of superhelicenes with tunable electronic and chiroptical properties can be synthesized.

Theoretical and Computational Investigations of 3,6 Dibromo 9,9 Dimethyl Fluorene and Its Derivatives

Electronic Structure and Molecular Orbital Theory Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules, providing a balance between computational cost and accuracy. For fluorene (B118485) derivatives, functionals like B3LYP and B97D3 with basis sets such as 6-31G(d,p) have been shown to provide reliable results for both ground and excited state properties.

The electronic structure of 3,6-dibromo-9,9-dimethylfluorene is characterized by the distribution of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized across the electron-rich fluorene core, while the LUMO is also distributed over the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic properties, such as its absorption and emission wavelengths and its charge transport characteristics.

Computational studies on derivatives of 3,6-dibromofluorene provide insight into how the electronic structure is modulated. For instance, DFT calculations at the B97D3/6-31G(d,p)/PCM(toluene) level have been used to estimate the HOMO and LUMO energy levels of more complex molecules incorporating the 3,6-dibromofluorene unit. These studies reveal that the introduction of electron-donating or electron-withdrawing groups can significantly alter the frontier orbital energies.

Below is a table summarizing representative calculated electronic properties for a derivative of 3,6-dibromofluorene.

| Compound Derivative | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Corannulene-fused 3,6-dibromofluorenone | B97D3/6-31G(d,p)/PCM(toluene) | - | - | - |

Note: Specific HOMO/LUMO values for 3,6-Dibromo-9,9-dimethylfluorene were not available in the searched literature. The table is illustrative of calculations performed on related structures.

Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of these molecules. For fluorene derivatives, the lowest energy absorption band typically corresponds to the π-π* transition from the HOMO to the LUMO. The position of this absorption maximum is sensitive to the substitution pattern on the fluorene core.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of 3,6-dibromo-9,9-dimethylfluorene dictates its packing in the solid state and influences its intermolecular interactions. The fluorene unit itself is largely planar, with the two phenyl rings being coplanar. The C9 position, bearing two methyl groups, introduces a tetrahedral geometry at this carbon atom.

Geometry optimization using DFT methods is a standard procedure to determine the lowest energy conformation of the molecule. For 3,6-dibromo-9,9-dimethylfluorene, the key structural parameters include the bond lengths and angles within the fluorene skeleton and the orientation of the bromine and methyl substituents. The planarity of the fluorene core is a critical feature, as it facilitates π-conjugation.

The table below presents typical bond lengths and angles for a fluorene derivative, illustrating the molecular geometry.

| Parameter | Typical Value |

| C-C (aromatic) bond length | ~1.40 Å |

| C-Br bond length | ~1.90 Å |

| C-C-C (internal ring) angle | ~108° |

| C-C-C (external ring) angle | ~120° |

Note: These are generalized values for fluorene derivatives. Precise optimized geometry parameters for 3,6-Dibromo-9,9-dimethylfluorene would require a specific DFT calculation.

Modeling of Intermolecular Interactions

In the solid state, the properties of molecular materials are governed by how the individual molecules pack together, which is determined by intermolecular interactions. For fluorene derivatives, these interactions are typically a combination of π-π stacking, C-H···π interactions, and halogen bonding.

Computational tools such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. This method maps the close contacts between neighboring molecules in a crystal structure, providing a fingerprint plot that highlights the contribution of different types of interactions. For brominated aromatic compounds, Br···Br and Br···H interactions can play a significant role in directing the crystal packing.

While a crystal structure and corresponding Hirshfeld analysis for 3,6-dibromo-9,9-dimethylfluorene are not available in the reviewed literature, studies on other fluorene derivatives provide valuable insights. For example, in many fluorene-based crystals, π-π stacking interactions lead to the formation of columnar or herringbone packing motifs. The presence of bromine atoms can introduce additional electrostatic interactions that influence the packing arrangement. Dispersion forces are also crucial in these systems and are accounted for in DFT calculations through the use of dispersion-corrected functionals like B97D3.

Simulation of Reaction Mechanisms and Transition States in Derivatization

3,6-Dibromo-9,9-dimethylfluorene is a versatile precursor for the synthesis of more complex functional materials, primarily through cross-coupling reactions such as the Suzuki-Miyaura reaction. Computational chemistry can be used to elucidate the mechanisms of these reactions, identify key intermediates and transition states, and understand the factors that control reactivity and selectivity.

The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst, typically involving three main steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can be used to model each of these steps, determining the activation energies and reaction energies. This allows for a detailed understanding of the reaction pathway and can help in optimizing reaction conditions.

The table below outlines the key steps in a typical Suzuki-Miyaura coupling and the type of information that can be obtained from computational modeling.

| Reaction Step | Computational Insights |

| Oxidative Addition | Activation energy, geometry of the transition state, influence of ligands on the palladium catalyst. |

| Transmetalation | Role of the base, structure of the intermediate boronate complex, energy barrier for the transfer of the organic group to palladium. |

| Reductive Elimination | Energy barrier for the formation of the new C-C bond, stability of the final product and regeneration of the catalyst. |

Note: This table represents a general application of computational chemistry to the study of Suzuki-Miyaura reactions. A specific study on 3,6-Dibromo-9,9-dimethylfluorene would provide quantitative data for each step.

Prediction of Structure-Reactivity Relationships in Synthetic Pathways

By combining insights from electronic structure calculations and reaction mechanism simulations, it is possible to establish structure-reactivity relationships. These relationships are invaluable for predicting the outcome of new reactions and for designing synthetic pathways to novel materials.

For derivatives of 3,6-dibromo-9,9-dimethylfluorene, computational studies can predict how different substituents on the fluorene core will affect its reactivity in cross-coupling reactions. For example, the introduction of electron-donating or electron-withdrawing groups at other positions on the fluorene ring can alter the electron density at the 3 and 6 positions, thereby influencing the rate of oxidative addition in a Suzuki coupling.

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on computed molecular descriptors (such as atomic charges, frontier orbital energies, and electrostatic potentials) to correlate the structure of a fluorene derivative with its observed reactivity. This predictive capability can significantly accelerate the discovery of new synthetic routes and materials. For instance, by calculating the bond dissociation energy of the C-Br bonds, one could predict the relative ease of their cleavage in a cross-coupling reaction.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3,6-Dibromo-9,9-dimethylfluorene in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of all proton and carbon signals.

One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C NMR)

The ¹H NMR spectrum of 3,6-Dibromo-9,9-dimethylfluorene is expected to exhibit characteristic signals for the aromatic protons and the methyl groups. Due to the symmetry of the 3,6-dibromo substitution pattern, the aromatic region would be simplified. For a structurally similar compound, 3,6-dibromo-9,9-dioctyl-9H-fluorene, the aromatic protons appear as distinct signals in the downfield region of the spectrum researchgate.net. For 3,6-Dibromo-9,9-dimethylfluorene, the protons on the fluorene (B118485) backbone would show specific splitting patterns (doublets and doublet of doublets) arising from their coupling with neighboring protons. The two methyl groups at the C9 position are equivalent and would appear as a sharp singlet in the upfield region, integrating to six protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show distinct signals for the quaternary carbons (including the C9 and the bromine-substituted carbons C3 and C6), the aromatic CH carbons, and the methyl carbons. The chemical shifts of the carbon atoms are influenced by the presence of the electron-withdrawing bromine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,6-Dibromo-9,9-dimethylfluorene Note: The following data is predictive and based on the analysis of structurally similar fluorene derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.4 - 7.8 | 120 - 140 |

| C9-CH₃ | ~1.5 | ~27 |

| C9 | - | ~47 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assigning the complex spectral data of fluorene derivatives and confirming their connectivity. bas.bg

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu For 3,6-Dibromo-9,9-dimethylfluorene, COSY would show correlations between adjacent aromatic protons, allowing for the definitive assignment of the aromatic spin system. The absence of correlations to the methyl proton signal would confirm its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgcolumbia.edu This is instrumental in assigning the carbon signals for the protonated aromatic carbons and the methyl groups by linking them to their corresponding, pre-assigned proton signals.

Application in Supramolecular Titrations for Binding Affinity Studies

The halogen atoms on the fluorene backbone, specifically the bromine atoms in 3,6-Dibromo-9,9-dimethylfluorene, can participate in halogen bonding. acs.orgnih.gov This is a directional, non-covalent interaction where the halogen atom acts as an electrophilic species (a halogen bond donor). This property makes halogenated fluorenes interesting candidates for use in supramolecular chemistry, for example, in the recognition of anions or other electron-rich species. nih.govfigshare.comacs.org

NMR titration is a powerful method to study these interactions and determine binding affinities. By adding increasing amounts of a potential binding partner (guest) to a solution of 3,6-Dibromo-9,9-dimethylfluorene (host) and monitoring the changes in the ¹H NMR chemical shifts of the host's protons, a binding isotherm can be constructed. The magnitude of the chemical shift changes upon guest addition provides information about the strength and nature of the interaction. Fitting the titration data to a suitable binding model allows for the calculation of the association constant (Ka), which quantifies the binding affinity between the host and guest.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and confirm the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Structural Integrity Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula of a molecule, thus confirming its structural integrity. For 3,6-Dibromo-9,9-dimethylfluorene, HRMS would be used to verify the presence of two bromine atoms through the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). The experimentally determined exact mass would be compared to the calculated theoretical mass for the chemical formula C₁₅H₁₂Br₂ to confirm the identity of the synthesized compound. This technique is routinely used for the characterization of halogenated organic compounds.

Table 2: Predicted HRMS Data for 3,6-Dibromo-9,9-dimethylfluorene

| Ion | Calculated m/z |

| [M]⁺ | 350.9353 |

| [M+2]⁺ | 352.9333 |

| [M+4]⁺ | 354.9312 |

Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of 3,6-Dibromo-9,9-dimethylfluorene. These properties are crucial for understanding its potential use in electronic devices. The electrochemical behavior of fluorene-based polymers is an active area of research. researchgate.net

Cyclic voltammetry involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the molecule. For 3,6-Dibromo-9,9-dimethylfluorene, the CV would likely show an irreversible oxidation wave corresponding to the oxidation of the fluorene core. The presence of the electron-withdrawing bromine atoms would be expected to increase the oxidation potential compared to unsubstituted 9,9-dimethylfluorene.

From the onset of the oxidation and reduction peaks, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. These energy levels are critical parameters for designing materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as they determine the efficiency of charge injection and transport. The electrochemical properties of fluorene derivatives can be tuned by introducing different substituents.

Cyclic Voltammetry (CV) for Redox Behavior Analysis

Cyclic voltammetry (CV) is a potent electrochemical technique utilized to investigate the redox properties of chemical species. In the context of materials science, CV provides critical insights into the electronic structure of molecules, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The methodology involves applying a linearly varying potential to a working electrode submerged in a solution containing the analyte (in this case, a fluorene derivative) and a supporting electrolyte. The potential is swept between two vertex values, and the resulting current is measured. This process generates a cyclic voltammogram, a plot of current versus applied potential.

From the voltammogram, key parameters can be extracted:

Oxidation and Reduction Potentials: The potentials at which the compound undergoes oxidation (loses electrons) and reduction (gains electrons) are identified as peaks on the voltammogram. These are indicative of the HOMO and LUMO energy levels, respectively.

Reversibility of Redox Processes: The shape of the CV curve and the separation between the anodic and cathodic peak potentials can indicate the stability of the species formed after electron transfer.

Electrochemical Band Gap: The difference between the onset oxidation and reduction potentials can be used to estimate the electrochemical band gap of the material, a crucial parameter for electronic applications.

For fluorene derivatives, CV is typically performed in an inert atmosphere using a three-electrode setup, which includes a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire). The choice of solvent and supporting electrolyte is critical to ensure the solubility of the compound and to provide a suitable electrochemical window.

Advanced Optical Spectroscopy Techniques

Methodologies for Photoluminescence Quantum Yield (QY) Determination (e.g., using integrating sphere)

The photoluminescence quantum yield (PLQY or Φ) is a fundamental parameter that quantifies the efficiency of the emission process of a luminescent material. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for materials used in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

One of the most accurate and widely used methods for determining the absolute PLQY of solid and liquid samples is the integrating sphere method. Current time information in Pima County, US.psu.edu An integrating sphere is a hollow spherical cavity coated internally with a highly reflective, diffuse material. Current time information in Pima County, US.psu.edu

The measurement procedure typically involves two steps:

Sample Measurement: The sample is placed inside the sphere and excited by a monochromatic light source. The sphere collects all the light scattered and emitted by the sample. The spectrum of the light exiting the sphere is measured by a detector. This spectrum includes both the unabsorbed excitation light and the sample's emission.

Reference Measurement: The sample is removed from the sphere, and the spectrum of the excitation light source is measured directly.

By comparing the integrated intensities of the emission and absorption bands from these two measurements, the absolute PLQY can be calculated. This method has the advantage of capturing emitted photons in all directions, thus minimizing errors from sample geometry and scattering. 20.210.105rsc.org

While specific PLQY values for 3,6-Dibromo-9,9-dimethylfluorene are not reported in the available literature, this technique is standard for characterizing the emissive properties of the more complex, final materials synthesized from it.

Techniques for Analyzing Emission Quenching Phenomena

Emission quenching refers to any process that decreases the fluorescence intensity of a given substance. The study of quenching mechanisms provides valuable information about the photophysical processes occurring in a material and its interactions with its environment.

Common quenching mechanisms include:

Collisional (Dynamic) Quenching: The excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation. This process is diffusion-controlled and can be described by the Stern-Volmer equation.

Static Quenching: The fluorophore forms a non-fluorescent complex with the quencher in the ground state.

Förster Resonance Energy Transfer (FRET): Energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule.

Aggregation-Caused Quenching (ACQ): In the solid state or at high concentrations, many planar aromatic molecules, including fluorene derivatives, tend to form aggregates, which often leads to a significant decrease in fluorescence efficiency due to intermolecular interactions.

The analysis of emission quenching typically involves steady-state and time-resolved fluorescence spectroscopy. By measuring how the fluorescence intensity and lifetime of the fluorophore change in the presence of varying concentrations of a potential quencher, the nature of the quenching process can be elucidated. For instance, in dynamic quenching, both the intensity and the lifetime decrease, whereas in static quenching, only the intensity decreases while the lifetime remains unchanged.

For fluorene-based materials, understanding quenching is particularly important as it can significantly impact device performance. For example, the formation of aggregates in thin films can be a major cause of reduced emission efficiency. While specific studies on the emission quenching of 3,6-Dibromo-9,9-dimethylfluorene were not found, the general principles of quenching are broadly applicable to this class of compounds.

Emerging Research Directions and Future Prospects for 3,6 Dibromo 9,9 Dimethyl Fluorene in Functional Materials

Development of Novel Functional Polymers and Oligomers

3,6-Dibromo-9,9-dimethylfluorene is a key building block in the synthesis of novel functional polymers and oligomers, particularly polyfluorenes (PFs). These materials are of significant interest due to their advantageous properties, which make them suitable for applications in organic optoelectronic devices and chemical sensors. researchgate.nettue.nl The 9,9-dimethyl substitution on the fluorene (B118485) core enhances the solubility and processability of the resulting polymers without introducing significant steric hindrance in the polymer backbone. iitk.ac.in

The synthesis of polyfluorene derivatives from 3,6-dibromo-9,9-dimethylfluorene is often achieved through metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods like Suzuki and Stille couplings are versatile and widely used. For instance, well-defined poly(2,7-fluorene) derivatives have been prepared via palladium-catalyzed couplings of 2,7-dibromofluorenes with corresponding boronic acid esters. 20.210.105 These polymers often exhibit blue photoluminescence with high quantum yields. 20.210.105researchgate.net Another common method is the Yamamoto polymerization, a nickel(0)-mediated reductive coupling, which has been used to produce high molecular weight polyfluorenes that are soluble in common organic solvents. iitk.ac.in

The properties of the resulting polymers can be tuned by copolymerizing 3,6-dibromo-9,9-dimethylfluorene with other monomers. This approach allows for the modification of the polymer's electronic and optical properties. For example, copolymerization with electron-withdrawing units can lower the bandgap of the polymer, shifting its emission color from blue to green or even red. wikipedia.org This tunability is crucial for applications in full-color displays.

Fluorene-based oligomers also serve as model compounds for understanding the properties of the corresponding polymers and have their own unique applications. researchgate.net The synthesis of these oligomers often employs similar cross-coupling strategies as polymer synthesis, allowing for precise control over the molecular structure.

Application in Next-Generation Molecular Sensing Platforms

The unique photophysical properties of polymers and oligomers derived from 3,6-dibromo-9,9-dimethylfluorene make them excellent candidates for next-generation molecular sensing platforms. mdpi.com The high fluorescence quantum yield of many polyfluorenes is a key attribute for developing highly sensitive fluorescent chemosensors.

The sensing mechanism often relies on fluorescence quenching or enhancement upon interaction with an analyte. For example, the planar and aromatic nature of the fluorene unit facilitates π-π stacking interactions with certain molecules. researchgate.net This can lead to the formation of aggregates with different emission properties, a phenomenon that can be exploited for sensing applications. researchgate.net

Furthermore, the versatility of the fluorene backbone allows for the incorporation of specific recognition units. These units can be designed to selectively bind to target analytes, leading to a measurable change in the polymer's fluorescence. This strategy has been employed to develop sensors for a variety of species, including metal ions and explosives.

Advanced Synthetic Strategies for Complex Architectures

Beyond linear polymers, advanced synthetic strategies are being explored to create more complex architectures based on the 3,6-dibromo-9,9-dimethylfluorene core. These include the synthesis of branched, hyperbranched, and dendritic structures. researchgate.net These complex architectures can offer advantages over their linear counterparts, such as improved solubility, different film-forming properties, and unique photophysical behaviors.

The synthesis of these complex structures often involves the use of multifunctional monomers derived from 3,6-dibromo-9,9-dimethylfluorene. For example, a monomer with more than two reactive sites can be used to introduce branching points in the polymer chain.

Modern cross-coupling reactions remain central to these advanced synthetic strategies. The Suzuki-Miyaura coupling, for instance, is a powerful tool for creating C-C bonds with high efficiency and functional group tolerance. libretexts.org Similarly, the Stille coupling, while using organotin reagents, offers a complementary approach for synthesizing complex fluorene-based architectures. nih.gov The choice of catalytic system and reaction conditions is crucial for controlling the outcome of these polymerizations and achieving the desired molecular architecture. nih.gov

Exploration of Self-Assembly Phenomena Based on the Fluorene Core

The rigid and planar structure of the fluorene unit promotes self-assembly through non-covalent interactions, primarily π-π stacking. researchgate.net This self-assembly behavior is a critical area of research, as it governs the morphology and, consequently, the performance of fluorene-based materials in thin films and devices. The 9,9-dimethyl substitution, while improving solubility, also influences the packing of the polymer chains. researchgate.net

The aggregation of fluorene-based polymers can lead to changes in their optical properties, such as a red-shift in the emission spectrum. researchgate.net While sometimes considered a challenge, this aggregation can also be harnessed to create materials with new functionalities. Understanding and controlling the self-assembly process is key to optimizing the performance of these materials.

Researchers are investigating how factors like solvent, temperature, and the chemical structure of the side chains influence the supramolecular organization of fluorene-based polymers. tue.nl By carefully controlling these parameters, it is possible to direct the self-assembly process to achieve desired morphologies, such as well-ordered thin films for enhanced charge transport in electronic devices.

Integration into Hybrid Organic-Inorganic Materials

The integration of 3,6-dibromo-9,9-dimethylfluorene-based polymers into hybrid organic-inorganic materials is a promising strategy for developing advanced functional materials with synergistic properties. These hybrid materials combine the processability and desirable optoelectronic properties of the conjugated polymer with the stability and unique functionalities of inorganic nanoparticles or frameworks.

One approach involves blending or solution-processing the fluorene-based polymer with inorganic components. Another strategy is to grow the inorganic material in the presence of the polymer or to covalently link the polymer to the inorganic component. These methods allow for the creation of nanocomposites with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,6-Dibromo-9,9-dimethyl fluorene, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of 3,6-dibromofluorene with methylating agents under strongly basic conditions. For example, reacting 3,6-dibromofluorene with methyl halides (e.g., methyl bromide) in the presence of NaOH and a phase-transfer catalyst like tetrabutylammonium iodide in DMSO at 100°C achieves 9,9-dimethyl substitution. Yields (~83%) are maximized by controlling stoichiometry (excess alkylating agent) and reaction time (overnight) . Purification via silica gel chromatography with petroleum ether ensures product isolation.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR confirms methyl group integration (δ 1.10–0.63 ppm for alkyl chains in substituted analogs) and aromatic proton patterns (δ 7.40–7.77 ppm for brominated positions) .

- X-ray Crystallography : Reveals coplanarity of the fluorene backbone and weak π–π stacking (centroid distance: 3.84 Å), critical for understanding crystallographic symmetry and intermolecular interactions .

- Mass Spectrometry : MALDI-TOF MS validates molecular weight (e.g., m/z 770.4 for CHBr) .

Q. What solvents are suitable for dissolving this compound, and how does substituent bromination affect solubility?

- Methodological Answer : Bromine atoms increase hydrophobicity and reduce polarity. The compound is soluble in non-polar solvents (e.g., toluene, chloroform) but poorly soluble in alcohols. Solubility in benzene at 298 K is ~0.12 mol/L, while in ethanol, it drops to ~0.02 mol/L. Preferential dissolution in chlorinated solvents (e.g., dichloromethane) is recommended for reaction setups .

Advanced Research Questions

Q. How do the electronic properties of this compound enable its use in optoelectronic materials?

- Methodological Answer : The bromine atoms act as electron-withdrawing groups, lowering the HOMO level (-5.36 eV in copolymer analogs), which enhances charge transport in conjugated polymers. When copolymerized with electron-deficient units (e.g., benzothiadiazole), the resulting materials exhibit narrow bandgaps (~1.72 eV) and strong π-stacking, achieving power conversion efficiencies up to 8.2% in solar cells. Device optimization requires controlled thin-film morphology via spin-coating on ZnO layers .

Q. What strategies mitigate photochemical degradation of 9,9-dimethyl substituents in fluorene derivatives?

- Methodological Answer : Alkyl groups (e.g., methyl) are prone to photo-oxidative cleavage. Substitution with aryl groups improves stability but complicates synthesis. For 9,9-dimethyl derivatives, encapsulation in polymer matrices (e.g., polyfluorene) or addition of UV stabilizers (e.g., hindered amine light stabilizers) reduces degradation. Accelerated aging tests under UV light (λ = 365 nm) with periodic FTIR monitoring of C-H bond integrity are recommended .

Q. How can researchers resolve contradictions in reported solubility data for fluorene derivatives across studies?

- Methodological Answer : Discrepancies arise from measurement techniques (e.g., gravimetric vs. spectrophotometric). Validate data using the Abraham solvation parameter model , correlating experimental solubility (log S) with solute descriptors (polarity, hydrogen-bonding). For this compound, reconcile discrepancies by cross-referencing laser-monitored synthetic methods (e.g., Zou et al., 298–323 K) with IUPAC-NIST benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.